

Application Notes and Protocols for EMD 495235 in High-Throughput Screening

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Compound of Interest

Compound Name: EMD 495235

Cat. No.: B1639812

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Introduction

EMD 495235 is a potent, orally active, and direct inhibitor of coagulation Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. Its high affinity and selectivity make it a valuable tool for research in thrombosis, hemostasis, and the development of novel anticoagulants. These application notes provide detailed protocols for utilizing **EMD 495235** in high-throughput screening (HTS) assays to identify and characterize other FXa inhibitors.

Chemical Properties and Activity

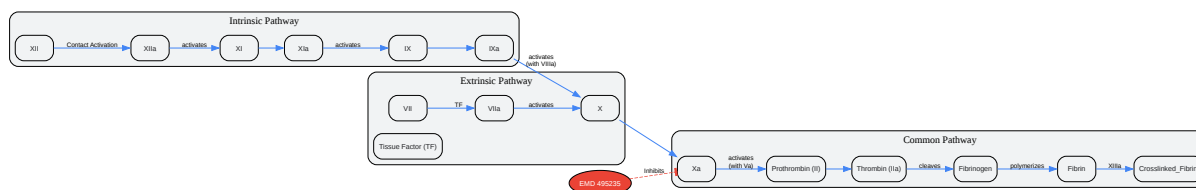
EMD 495235, with the chemical name 5-Chloro-N-[(1R)-1-(methoxymethyl)-2-[[3-methyl-4-(3-oxomorpholin-4-yl)phenyl]amino}-2-oxoethyl]thiophen-2-carboxamide, is a well-characterized small molecule inhibitor of Factor Xa.^{[1][2]}

Property	Value	Reference
Molecular Formula	C20H22ClN3O5S	[1]
Molecular Weight	451.92 g/mol	[1]
CAS Number	811811-33-3	[1]
IC50 (Factor Xa)	5.5 nM	[1]
Ki (human Factor Xa)	6.8 nM	[1]

Mechanism of Action: Inhibition of the Coagulation Cascade

The blood coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[1] Factor Xa is a serine protease that plays a pivotal role at the convergence of the intrinsic and extrinsic pathways, initiating the common pathway.[1] Activated Factor Xa (FXa) is responsible for converting prothrombin (Factor II) to thrombin (Factor IIa). Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form a stable blood clot.[1]

EMD 495235 directly binds to the active site of Factor Xa, inhibiting its enzymatic activity and thereby blocking the downstream generation of thrombin and subsequent fibrin formation.[1][3]



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Diagram of the blood coagulation cascade and the inhibitory action of **EMD 495235**.

High-Throughput Screening Protocol: Chromogenic Factor Xa Inhibition Assay

This protocol describes a colorimetric assay suitable for HTS to identify inhibitors of human Factor Xa. The assay measures the residual enzymatic activity of Factor Xa after incubation with test compounds. Factor Xa cleaves a chromogenic substrate, releasing a yellow p-nitroaniline (pNA) product, which can be quantified by measuring the absorbance at 405 nm. The amount of color produced is inversely proportional to the inhibitory activity of the test compound.^{[4][5][6]}

Materials and Reagents:

- Human Factor Xa (purified)
- Chromogenic Factor Xa Substrate (e.g., S-2222)
- Assay Buffer (e.g., Tris-HCl buffer, pH 8.4, containing NaCl and EDTA)

- **EMD 495235** (as a positive control)
- Test compounds dissolved in a suitable solvent (e.g., DMSO)
- 96-well or 384-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

A generalized workflow for the high-throughput screening of Factor Xa inhibitors.

Assay Protocol (96-well format):

- **Compound Preparation:** Prepare serial dilutions of test compounds and the positive control (**EMD 495235**) in the assay buffer. The final concentration of DMSO in the assay should be kept constant and typically below 1%.
- **Assay Plate Preparation:**
 - Add 10 μ L of diluted test compounds or control solutions to the appropriate wells of the microplate.
 - For positive control wells (no inhibition), add 10 μ L of assay buffer containing the same concentration of DMSO as the compound wells.
 - For negative control wells (background), add 10 μ L of assay buffer.
- **Enzyme Addition:** Add 40 μ L of diluted human Factor Xa solution (e.g., 0.125 ng/ μ L in assay buffer) to all wells except the negative control wells.[6] To the negative control wells, add 40 μ L of assay buffer.
- **Pre-incubation:** Gently agitate the plate and pre-incubate at room temperature for 30 minutes to allow the test compounds to interact with the enzyme.[6]
- **Substrate Addition:** Add 50 μ L of the chromogenic Factor Xa substrate solution (diluted in assay buffer according to the manufacturer's instructions) to all wells.[6]

- Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light. The incubation time can be optimized based on the rate of the color development.[6]
- Absorbance Measurement: Read the absorbance of each well at 405 nm using a microplate reader.[6]

Data Analysis:

- Background Subtraction: Subtract the average absorbance of the negative control wells from the absorbance of all other wells.
- Percentage Inhibition Calculation: Calculate the percentage of Factor Xa inhibition for each test compound concentration using the following formula:
- IC50 Determination: Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Summary of Experimental Parameters

Parameter	Recommended Value/Condition
Microplate Format	96-well or 384-well
Final Assay Volume	100 µL (for 96-well)
Factor Xa Concentration	0.125 ng/µL (final)[6]
Substrate Concentration	As per manufacturer's recommendation
EMD 495235 Control Conc.	0.1 nM to 1 µM (for IC50 determination)
Solvent Concentration	<1% DMSO
Pre-incubation Time	30 minutes at room temperature[6]
Substrate Incubation Time	30-60 minutes at room temperature[6]
Detection Wavelength	405 nm[6]

Concluding Remarks

EMD 495235 serves as an excellent positive control for high-throughput screening assays aimed at discovering novel Factor Xa inhibitors. The provided chromogenic assay protocol is robust, reproducible, and readily adaptable for HTS platforms. Careful optimization of enzyme and substrate concentrations, as well as incubation times, may be necessary to achieve optimal assay performance for specific screening campaigns.

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